(R)-2-Methyl-N-((E)-(tetrahydro-2H-pyran-2-YL)methylene)propane-2-sulfinamide
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Overview
Description
®-2-Methyl-N-((E)-(tetrahydro-2H-pyran-2-YL)methylene)propane-2-sulfinamide is an organosulfur compound belonging to the class of sulfinamides. This compound is known for its chiral properties and is often used in asymmetric synthesis as a chiral auxiliary. It plays a significant role in the synthesis of various chiral amines and other valuable organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-N-((E)-(tetrahydro-2H-pyran-2-YL)methylene)propane-2-sulfinamide typically involves the condensation of ®-2-methyl-2-propanesulfinamide with aldehydes or ketones. This reaction is often mediated by copper catalysts and can be carried out under mild conditions . The reaction conditions usually involve the use of solvents like chloroform or dichloromethane, and the reaction temperature is maintained between 0°C to room temperature .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The scalability of the reaction has been demonstrated by the formation of N-tert-butyl-2-benzothiazolesulfenamide on a 50 g scale with a yield of 94% .
Chemical Reactions Analysis
Types of Reactions
®-2-Methyl-N-((E)-(tetrahydro-2H-pyran-2-YL)methylene)propane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamides.
Reduction: Reduction reactions can convert the sulfinamide group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfinamide group acts as a leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, organozinc compounds, organolithium compounds, and enolates . The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Major Products
The major products formed from these reactions include chiral amines, sulfonamides, and sulfides. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Scientific Research Applications
®-2-Methyl-N-((E)-(tetrahydro-2H-pyran-2-YL)methylene)propane-2-sulfinamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of ®-2-Methyl-N-((E)-(tetrahydro-2H-pyran-2-YL)methylene)propane-2-sulfinamide involves its role as a chiral auxiliary. The compound forms a chiral environment that facilitates the formation of enantiomerically pure products. The sulfinamide group acts as a directing group, guiding the addition of nucleophiles to the desired stereoisomer . The molecular targets and pathways involved include the formation of chiral intermediates that are crucial in the synthesis of various chiral compounds .
Comparison with Similar Compounds
Similar Compounds
tert-Butanesulfinamide: Another sulfinamide used as a chiral auxiliary in asymmetric synthesis.
Sulfonamides: Compounds with similar reactivity but different functional groups.
Sulfinimides: Compounds with similar sulfur-nitrogen bonds but different substituents.
Uniqueness
®-2-Methyl-N-((E)-(tetrahydro-2H-pyran-2-YL)methylene)propane-2-sulfinamide is unique due to its specific chiral properties and its ability to form stable chiral intermediates. This makes it particularly valuable in the synthesis of enantiomerically pure compounds, which are essential in the development of pharmaceuticals and other fine chemicals .
Properties
Molecular Formula |
C10H19NO2S |
---|---|
Molecular Weight |
217.33 g/mol |
IUPAC Name |
(NE)-2-methyl-N-[[(2R)-oxan-2-yl]methylidene]propane-2-sulfinamide |
InChI |
InChI=1S/C10H19NO2S/c1-10(2,3)14(12)11-8-9-6-4-5-7-13-9/h8-9H,4-7H2,1-3H3/b11-8+/t9-,14?/m1/s1 |
InChI Key |
SYBCSIAUSRVAIP-RMJJMUOPSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)/N=C/[C@H]1CCCCO1 |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1CCCCO1 |
Origin of Product |
United States |
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